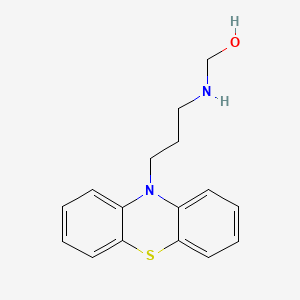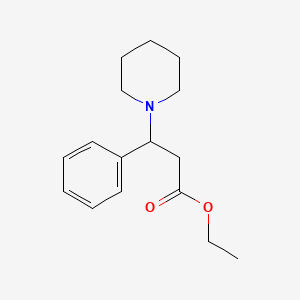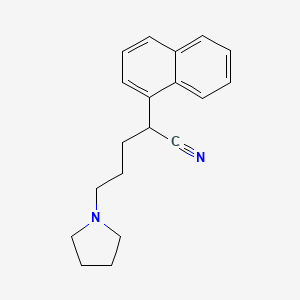
2,2'-Diiodo-4,4'-dimethylbiphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Diiodo-4,4’-dimethylbiphenyl: is an organic compound with the chemical formula C14H12I2 . It is characterized by the presence of two iodine atoms and two methyl groups attached to a biphenyl structure. This compound is typically a white to almost white crystalline solid and is soluble in organic solvents such as ethanol and benzene .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 2,2’-Diiodo-4,4’-dimethylbiphenyl generally involves a multi-step synthesis process:
Nitration: The starting material, 2,2’-dimethylbiphenyl, undergoes nitration to form 2,2’-dimethyl-4,4’-dinitrobiphenyl.
Reduction: The dinitro compound is then reduced to 2,2’-dimethyl-4,4’-diaminobiphenyl.
Diazotization and Iodination: The diamino compound is subjected to diazotization followed by iodination to yield 2,2’-Diiodo-4,4’-dimethylbiphenyl.
Industrial Production Methods: Industrial production methods for 2,2’-Diiodo-4,4’-dimethylbiphenyl are similar to the laboratory synthesis but are scaled up and optimized for efficiency and yield. The process involves the same steps of nitration, reduction, and iodination, with careful control of reaction conditions to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2’-Diiodo-4,4’-dimethylbiphenyl can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions to form larger biphenyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium iodide in acetone or other polar aprotic solvents.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck coupling, are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted biphenyl derivatives can be formed.
Coupling Products: Larger biphenyl derivatives with extended conjugation can be synthesized.
Wissenschaftliche Forschungsanwendungen
2,2’-Diiodo-4,4’-dimethylbiphenyl has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex biphenyl derivatives.
Biology: The compound can be used in the study of iodine-containing organic molecules and their biological activities.
Medicine: Research into iodine-containing compounds often explores their potential as radiopharmaceuticals or imaging agents.
Wirkmechanismus
The mechanism of action of 2,2’-Diiodo-4,4’-dimethylbiphenyl involves its ability to undergo substitution and coupling reactions. The iodine atoms serve as reactive sites for nucleophilic attack, allowing the compound to participate in various organic transformations. The biphenyl structure provides a rigid framework that can influence the electronic properties of the resulting products .
Vergleich Mit ähnlichen Verbindungen
2,2’-Dibromo-4,4’-dimethylbiphenyl: Similar structure but with bromine atoms instead of iodine.
2,2’-Dichloro-4,4’-dimethylbiphenyl: Similar structure but with chlorine atoms instead of iodine.
4,4’-Diiodobiphenyl: Lacks the methyl groups present in 2,2’-Diiodo-4,4’-dimethylbiphenyl.
Uniqueness: 2,2’-Diiodo-4,4’-dimethylbiphenyl is unique due to the presence of both iodine atoms and methyl groups, which can significantly influence its reactivity and physical properties compared to its halogenated analogs. The iodine atoms provide high reactivity in substitution reactions, while the methyl groups can affect the compound’s solubility and stability .
Eigenschaften
CAS-Nummer |
14376-78-4 |
|---|---|
Molekularformel |
C14H12I2 |
Molekulargewicht |
434.05 g/mol |
IUPAC-Name |
2-iodo-1-(2-iodo-4-methylphenyl)-4-methylbenzene |
InChI |
InChI=1S/C14H12I2/c1-9-3-5-11(13(15)7-9)12-6-4-10(2)8-14(12)16/h3-8H,1-2H3 |
InChI-Schlüssel |
VQBPLMTXEBILPO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C2=C(C=C(C=C2)C)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



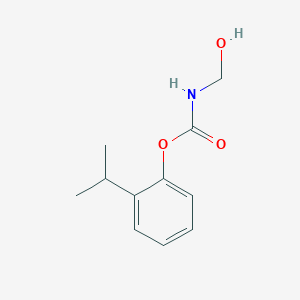
![2-Butenedioic acid, 2-[(2-nitrophenyl)amino]-, dimethyl ester](/img/structure/B14718069.png)
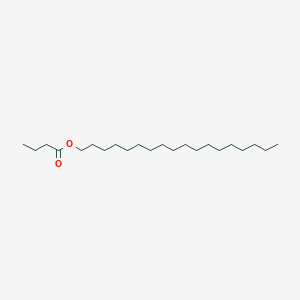



![4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl butanoate](/img/structure/B14718087.png)
